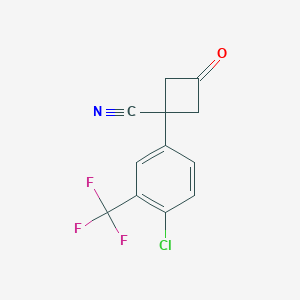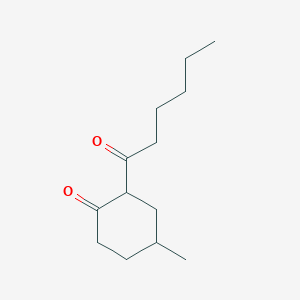
2-Hexanoyl-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanoyl-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C13H22O2 It is a derivative of cyclohexanone, characterized by the presence of a hexanoyl group at the second position and a methyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanoyl-4-methylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the acylation of 4-methylcyclohexanone with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hexanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Hexanoyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexanoyl-4-methylcyclohexan-1-one involves interactions with various molecular targets. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the hexanoyl and methyl groups influence its reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: A structurally similar compound with a methyl group at the second position.
4-Methylcyclohexanone: Another related compound with a methyl group at the fourth position.
Hexanoylcyclohexanone: A compound with a hexanoyl group but lacking the methyl substitution.
Uniqueness
2-Hexanoyl-4-methylcyclohexan-1-one is unique due to the combined presence of both hexanoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-hexanoyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-12(14)11-9-10(2)7-8-13(11)15/h10-11H,3-9H2,1-2H3 |
InChI Key |
CJAIYLYNDMQVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1CC(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


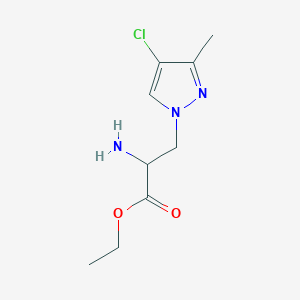
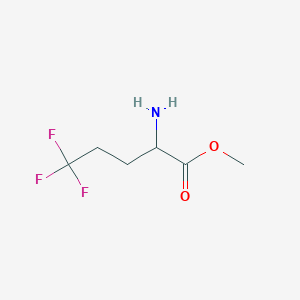
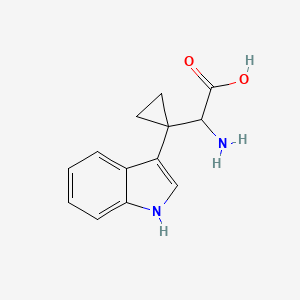

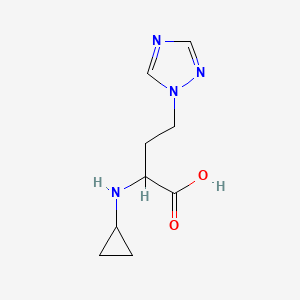
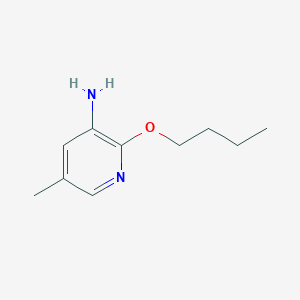

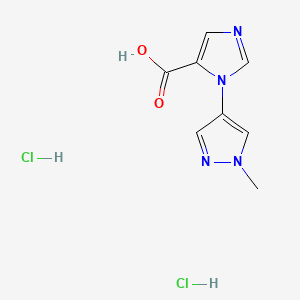
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
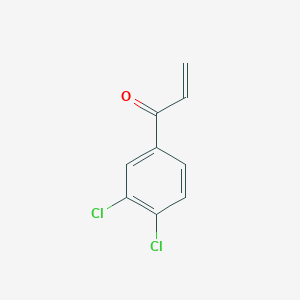
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
